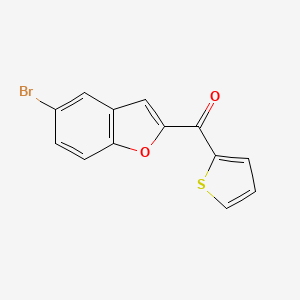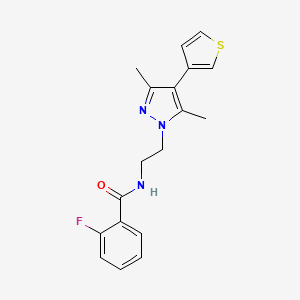
5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran
Übersicht
Beschreibung
5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans and thiophenes This compound is characterized by the presence of a bromine atom at the 5th position of the benzofuran ring and a thiophene-2-carbonyl group attached to the 2nd position of the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran typically involves the following steps:
Bromination of Benzofuran: The bromination of benzofuran is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually performed in an inert solvent such as dichloromethane at room temperature.
Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride or oxalyl chloride. The reaction is typically conducted under reflux conditions in an inert solvent like dichloromethane.
Coupling Reaction: The brominated benzofuran is then coupled with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran; temperatureroom temperature to reflux.
Substitution: Amines, thiols, alkoxides; basepotassium carbonate; solventdimethylformamide; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted benzofurans with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives are tested for their efficacy and safety as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of sensors, catalysts, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(thiophene-2-carbonyl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure with a bromine atom at the 5th position of the thiophene ring and a formyl group at the 2nd position.
5-Bromo-2-thiophenecarboxylic acid: Similar structure with a bromine atom at the 5th position of the thiophene ring and a carboxyl group at the 2nd position.
5-Bromo-2-thiophenecarbonitrile: Similar structure with a bromine atom at the 5th position of the thiophene ring and a cyano group at the 2nd position.
Uniqueness
5-Bromo-2-(thiophene-2-carbonyl)-1-benzofuran is unique due to the presence of both a benzofuran ring and a thiophene-2-carbonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2S/c14-9-3-4-10-8(6-9)7-11(16-10)13(15)12-2-1-5-17-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLEJKACKUKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2646686.png)
![3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2646687.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2646690.png)





![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)
![1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2646700.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)
